3,4,4-Trimethylpentanoic acid

Description

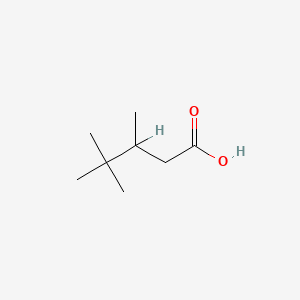

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,4-trimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(5-7(9)10)8(2,3)4/h6H,5H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBGHZBIFQNGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996643 | |

| Record name | 3,4,4-Trimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75177-71-8 | |

| Record name | Pentanoic acid, 3,4,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075177718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,4-Trimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 3,4,4 Trimethylpentanoic Acid

Chemical Synthesis Approaches

The construction of the sterically hindered quaternary carbon center adjacent to a chiral center in 3,4,4-trimethylpentanoic acid presents a unique synthetic challenge. Various classical and modern organic chemistry reactions have been adapted to create this and related structures.

Dehydration of 3-Hydroxy-3,4,4-trimethylpentanoic acid as a Synthetic Route

The synthesis of this compound can be approached through the dehydration of its corresponding 3-hydroxy precursor, 3-hydroxy-3,4,4-trimethylpentanoic acid. While direct dehydration to form an unsaturated acid is one possibility, an alternative and facile intramolecular reaction is lactonization. The lactonization of 3-hydroxy-3,4,4-trimethylpentanoic acid proceeds readily, indicating the close proximity of the hydroxyl and carboxylic acid groups, which favors the formation of a cyclic ester, specifically a β-lactone. This reaction underscores a common pathway for hydroxy acids, where the formation of a lactone can be a significant side reaction or a desired synthetic step, depending on the reaction conditions.

Alkylation-Hydrolysis Pathways for Related Trimethylpentanoic Acid Isomers

Alkylation-hydrolysis strategies are fundamental in the synthesis of carboxylic acids with specific substitution patterns. The malonic ester synthesis is a classic example of this pathway, which can be adapted to produce various isomers of trimethylpentanoic acid. This method involves the deprotonation of a malonic ester to form a stable enolate, followed by alkylation with an appropriate alkyl halide. A second alkylation can be performed if desired. The final steps involve the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation upon heating to yield the final substituted carboxylic acid.

The general steps of the malonic ester synthesis are:

Deprotonation: A base, typically an alkoxide, removes the acidic α-proton from the malonic ester to form an enolate.

Alkylation (SN2): The enolate acts as a nucleophile, attacking an alkyl halide to form a new carbon-carbon bond.

Hydrolysis: Acid-catalyzed hydrolysis converts the diester into a dicarboxylic acid.

Decarboxylation: Upon heating, the β-keto acid structure of the malonic acid derivative readily loses carbon dioxide to form the final carboxylic acid.

This versatile method allows for the systematic construction of branched-chain carboxylic acids by choosing the appropriate alkyl halides for the alkylation steps.

Catalytic Oxidation Methods in the Synthesis of Related Pentanoic Acid Derivatives

The oxidation of aldehydes and alcohols is a direct and widely used method for the synthesis of carboxylic acids. Modern catalytic approaches aim to use milder and more environmentally friendly oxidants, such as hydrogen peroxide or molecular oxygen, in place of stoichiometric heavy metal oxidants. Various catalytic systems have been developed for the efficient oxidation of aldehydes to their corresponding carboxylic acids, which could be applied to synthesize pentanoic acid derivatives.

| Catalyst System | Oxidant | Substrate | Key Features |

| Selenium-containing catalyst | Hydrogen Peroxide | Aldehydes | Eco-friendly protocol, mild conditions, good to excellent yields. researchgate.net |

| N-hydroxyphthalimide (NHPI) | Oxygen | Aldehydes | Organocatalytic, metal-free, mild conditions. diva-portal.org |

| Vanadyl acetylacetonate (VO(acac)₂) | Hydrogen Peroxide | Aldehydes | Efficient and selective, compatible with various functional groups. diva-portal.org |

| Palladium(II) | Hydrogen Peroxide | α,β-Unsaturated Aldehydes | Chemoselective for α,β-unsaturated systems. wikipedia.org |

These methods represent greener alternatives to traditional oxidation reactions and are crucial for the synthesis of complex molecules, including various pentanoic acid derivatives. The choice of catalyst depends on the specific functional groups present in the starting material.

Grignard Reaction-Based Synthetic Strategies for Branched Carboxylic Acids

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. One common application is their reaction with carbon dioxide (in the form of dry ice) to produce carboxylic acids. This method provides a direct route to carboxylate a wide range of organic halides.

An alternative strategy involves the 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester, such as sec-butyl crotonate. This is followed by hydrolysis of the resulting ester to yield the carboxylic acid. This approach is particularly useful for preparing β-substituted carboxylic acids. For example, the synthesis of 3-methylheptanoic acid utilizes this strategy, which could be conceptually adapted for trimethylpentanoic acid isomers by selecting the appropriate Grignard reagent and unsaturated ester. The general procedure involves the slow, dropwise addition of the α,β-unsaturated ester to the Grignard reagent in a cooled ether solution to favor the 1,4-addition product.

Photochemical Decomposition Reactions Leading to 3,3,4-Trimethyl-pentanoic Acid

Photochemical reactions provide unique pathways for molecular rearrangements and bond formations that are often inaccessible through thermal methods. The Norrish Type I reaction is a photochemical process involving the cleavage of the α-carbon bond of an aldehyde or ketone upon excitation by light. youtube.com This homolytic cleavage results in the formation of two radical intermediates: an acyl radical and an alkyl radical. researchgate.net

These highly reactive radical species can then undergo several secondary reactions:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a new alkyl radical.

Recombination: The radical fragments can recombine. For instance, the newly formed alkyl radical can combine with the initial alkyl radical to form a new alkane.

Rearrangement: The intermediate radicals can undergo rearrangement to form more stable radical species before subsequent reactions.

While a direct photochemical synthesis of 3,3,4-trimethyl-pentanoic acid via decomposition is not prominently documented, the principles of the Norrish Type I reaction can be considered. A suitably substituted ketone, upon photochemical excitation, could cleave to form an acyl radical and a complex alkyl radical. This alkyl radical could potentially undergo a 1,2-shift (rearrangement) to a more stable radical intermediate, which could then be trapped or further react to eventually form a precursor to the 3,3,4-trimethyl-pentanoic acid structure after subsequent oxidation. This type of reaction is generally of limited synthetic utility for targeted synthesis but is significant in photopolymerization and the photo-oxidation of polymers. youtube.com

Biosynthetic Pathways and Bio-Catalysis

While specific biosynthetic pathways for this compound are not well-defined, the biosynthesis of related branched-chain and tertiary-carbon-containing carboxylic acids, such as pivalic acid, has been studied. Pivalic acid biosynthesis can occur through the isomerization of isovaleryl-CoA, a common metabolite derived from amino acid catabolism. nycu.edu.tw This suggests that enzymatic systems, particularly those involving coenzyme B₁₂-dependent mutases, are capable of rearranging carbon skeletons to form highly branched structures.

Bio-catalysis offers a green alternative to traditional chemical synthesis for producing carboxylic acids. Engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, can be designed to produce a variety of carboxylic acids from renewable feedstocks. researchgate.net However, the production of these acids can be toxic to the microorganisms, inhibiting their growth and limiting the final product yield. researchgate.net Research in this area focuses on identifying and engineering robust microbial strains with increased tolerance to the target carboxylic acid and on optimizing metabolic pathways to enhance production. The enzymatic reduction of carboxylic acids to aldehydes and alcohols is also an area of active research, utilizing enzymes like carboxylate reductases.

Polyketide Synthase (PKS) Systems for Trimethylpentanoic Acid Production

Polyketide synthases (PKSs) are multi-domain enzymes that build complex organic molecules through the repeated condensation of short-chain acyl-CoA precursors, in a process similar to fatty acid synthesis. researchgate.net Unlike fatty acid synthases, which work iteratively with a single set of domains, Type I PKSs are often modular. utexas.edu These modular PKSs are organized like an assembly line, where each module is responsible for one cycle of chain elongation and modification, allowing for precise control over the final product's structure. researchgate.netutexas.edu

The production of this compound can be achieved using non-naturally occurring, hybrid PKS systems engineered for this purpose. nih.gov These engineered PKSs are composed of modules and domains from two or more different natural PKSs. nih.gov A typical engineered PKS for this purpose would include:

A loading module that selects the initial building block, or "starter unit."

One or more extender modules that add specific "extender units" to the growing chain.

A releasing domain , typically a thioesterase (TE), that cleaves the final product from the enzyme. utexas.edu

For the synthesis of trimethylpentanoic acid isomers, specific starter and extender units are required. For instance, the synthesis of 2,2,4-trimethylpentanoic acid utilizes isobutyryl-CoA as a starter unit and 2-methylmalonyl-CoA as an extender unit. nih.gov Similarly, 2,4,4-trimethylpentanoic acid synthesis can be initiated with a pivaloyl-CoA starter unit and extended with 2-methylmalonyl-CoA. nih.gov This programmability allows for the rational design of PKS systems to generate specific branched-chain fatty acids.

Engineering Host Cells for Enhanced Trimethylpentanoic Acid Biosynthesis

To produce this compound efficiently, the engineered PKS genes must be expressed in a suitable host organism. Microbial hosts like Escherichia coli and yeast (Saccharomyces cerevisiae) are commonly used as "cell factories" due to their fast growth and well-understood genetics. mdpi.com However, simply introducing the PKS is often insufficient for high-yield production. Further metabolic engineering of the host cell is typically required to enhance the biosynthesis of the target molecule. nih.gov

Key strategies for engineering host cells for branched-chain fatty acid (BCFA) production include:

Enhancing Precursor Supply: The production of BCFAs is dependent on a robust supply of both starter and extender units. This is often achieved by engineering pathways that produce these precursors. For example, overexpressing the branched-chain amino acid biosynthesis pathway can enrich the intracellular pool of α-keto acids, which are direct precursors to starter units like isobutyryl-CoA. nih.gov

Knocking Out Competing Pathways: Native metabolic pathways in the host cell can compete for essential precursors. For instance, the essential straight-chain fatty acid (SCFA) biosynthesis pathway is a major competitor for acyl-CoA units. nih.gov Deleting or downregulating genes in these competing pathways can redirect metabolic flux towards the desired BCFA product.

Optimizing Enzyme Expression: The genes encoding the hybrid PKS must be stably integrated and expressed at high levels. This can involve integrating the recombinant nucleic acid that encodes the PKS into the host cell's chromosome for stable maintenance. nih.gov

One identified bottleneck in BCFA production in E. coli is the incomplete lipoylation of 2-oxoacid dehydrogenases, which are crucial for generating branched-chain precursors. nih.gov Engineering protein lipoylation pathways has been shown to dramatically increase BCFA production, achieving titers of 276 mg/L, which constituted 85% of the total free fatty acids produced by the engineered strain. nih.gov

Precursor Utilization in Biosynthetic Pathways (e.g., Isobutyryl-CoA, 2-Methylmalonyl-CoA)

The structure of the final polyketide is determined by the specific starter and extender units incorporated by the PKS modules. The biosynthesis of this compound and its isomers relies on the selective utilization of branched precursors. nih.gov

Starter Units: The loading module of the PKS selects the first building block. For branched-chain acids, common starter units include isobutyryl-CoA and pivaloyl-CoA. nih.gov Isobutyryl-CoA, for example, is derived from the branched-chain amino acid valine.

Extender Units: The acyltransferase (AT) domain within each extender module selects the next building block, which is typically a malonyl-CoA or a substituted variant like 2-methylmalonyl-CoA. utexas.edunih.gov The incorporation of 2-methylmalonyl-CoA is responsible for adding a methyl branch to the growing polyketide chain.

The engineered PKS assembly line for a trimethylpentanoic acid would therefore specifically select isobutyryl-CoA to initiate the synthesis, followed by a module that incorporates 2-methylmalonyl-CoA to elongate the chain and introduce the necessary branching. nih.gov

Reaction Optimization and Yield Enhancement in this compound Synthesis

Kinetic and Thermodynamic Considerations in Synthetic Routes

In chemical synthesis, reaction kinetics are influenced by factors such as temperature, pressure, and catalyst concentration. The thermodynamics of the reaction determine the theoretical maximum yield. For reactions like oxidation, the choice of oxidant and reaction conditions is critical to favor the formation of the desired carboxylic acid over potential byproducts.

Influence of Catalysts and Reagents on Reaction Outcomes

In the biosynthetic production of this compound, the primary catalysts are the domains of the engineered polyketide synthase enzyme itself. Each domain (e.g., ketosynthase, acyltransferase) catalyzes a specific step in the assembly process with high specificity. utexas.edu

While specific chemical synthesis routes for this compound are not well-documented, methods for producing its structural isomers provide insight into potential catalysts and reagents. For the related compound 2,2,4-trimethylpentanoic acid , established synthetic methods include:

Alkaline Permanganate Oxidation: This method uses potassium permanganate (KMnO₄) in an acidic medium to oxidize 2,2,4-trimethyl-1-pentanol, yielding the desired carboxylic acid with high purity.

Catalytic Oxidation: The direct oxidation of branched alkanes like isooctane can be achieved using cobalt or manganese catalysts at high temperatures and pressures. This approach is scalable and can minimize byproducts.

These examples highlight that strong oxidizing agents or transition metal catalysts are effective for converting corresponding alcohols or alkanes into branched-chain carboxylic acids.

Strategies for Improving Stereochemical Control in Chiral Analogs

The carbon at position 3 of this compound is a chiral center, meaning the compound can exist as different stereoisomers, such as (3S)-3,4,4-trimethylpentanoic acid. acs.orgnih.gov Controlling this stereochemistry is a critical aspect of synthesis, particularly for applications where only one isomer is active.

In PKS-mediated biosynthesis, stereochemical control is primarily exerted by the ketoreductase (KR) domain . nih.gov After a condensation step, a β-keto group is formed on the growing polyketide chain. If a KR domain is present and active, it reduces this keto group to a hydroxyl group with a specific stereochemistry. nih.govnih.gov Furthermore, the KR domain dictates the stereochemistry of any α-methyl branch introduced by a methylmalonyl-CoA extender unit. nih.gov

KR domains are classified based on the stereochemical outcome they produce:

A-type KRs: Produce an L-β-hydroxyl group.

B-type KRs: Produce a D-β-hydroxyl group.

These are further subdivided into types 1 and 2 (e.g., A1, B1, A2, B2) based on their specificity for D- or L-α-substituents. nih.gov

A key strategy for controlling the stereochemistry of PKS products is domain swapping . By replacing a native KR domain in a PKS module with one from a different PKS that confers a different stereochemistry, it is possible to rationally alter the configuration of the final product. acs.orgresearchgate.net For example, a KR domain exchange has been successfully used to alter the α-methyl group stereochemistry in a polyketide product from an anti to a syn configuration. researchgate.net This powerful technique allows for the generation of novel, non-natural stereoisomers of complex molecules. nih.gov

Chemical Reactivity and Transformation Studies of 3,4,4 Trimethylpentanoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a versatile functional group that undergoes a variety of transformations, including esterification, amidation, acyl halide formation, and reduction. The significant steric hindrance imparted by the adjacent tertiary butyl group at the C4 position and a methyl group at the C3 position can influence the reaction rates and conditions required for these transformations.

Esterification Reactions (e.g., Ethyl 3,4,4-trimethylpentanoate)

Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst. libretexts.org This process, known as Fischer esterification, is an equilibrium-driven reaction. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, either water is removed, or an excess of the alcohol is used. libretexts.org

In the case of 3,4,4-trimethylpentanoic acid, reaction with ethanol under acidic conditions (e.g., H₂SO₄, TsOH) yields Ethyl 3,4,4-trimethylpentanoate. masterorganicchemistry.comchemsynthesis.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.combyjus.com

| Reactants | Reagents/Conditions | Product |

| This compound, Ethanol | Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ethyl 3,4,4-trimethylpentanoate, Water |

Amidation and Acyl Halide Formation

Amidation: The formation of amides from carboxylic acids and amines is a critical transformation in organic synthesis. Direct condensation requires high temperatures to overcome the formation of a non-reactive ammonium carboxylate salt. mdpi.com Therefore, activating agents are typically employed. However, the synthesis of sterically hindered amides, such as those derived from this compound, presents a significant challenge due to the slow rate of nucleophilic attack by the amine on the activated carboxylate. chimia.ch Specialized protocols, such as the in situ formation of acyl fluorides followed by reaction with amines at elevated temperatures, have been developed to facilitate the coupling of sterically hindered substrates. rsc.org

Acyl Halide Formation: Acyl chlorides, as reactive derivatives of carboxylic acids, are valuable synthetic intermediates. wikipedia.org They are commonly prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (PCl₃). chemguide.co.uklibretexts.org The reaction of this compound with thionyl chloride, for instance, would yield 3,4,4-trimethylpentanoyl chloride, with the gaseous byproducts sulfur dioxide and hydrogen chloride driving the reaction to completion. chemguide.co.uk

| Transformation | Starting Material | Typical Reagents | Product Functional Group |

| Acyl Chloride Formation | This compound | SOCl₂, PCl₅, or PCl₃ | Acyl Chloride |

| Amidation | This compound | Amine, Coupling Agent | Amide |

Reduction to Corresponding Alcohols and Hydrocarbons

The carboxylic acid functional group is at a high oxidation state and can be reduced. msu.edu

Reduction to Alcohols: Powerful reducing agents are required for the reduction of carboxylic acids to primary alcohols. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, while milder reagents like sodium borohydride (NaBH₄) are generally unreactive. masterorganicchemistry.comchemistrysteps.comchemguide.co.uk The reaction of this compound with LiAlH₄ in an ether solvent, followed by an acidic workup, yields the primary alcohol 3,4,4-trimethylpentan-1-ol. libretexts.orgmasterorganicchemistry.com The reaction proceeds through an initial deprotonation of the acidic proton, followed by hydride attack on the carbonyl carbon, eventually leading to an aldehyde intermediate which is immediately further reduced to the alcohol. chemistrysteps.comchemguide.co.uk

Reduction to Hydrocarbons: While direct reduction of a carboxylic acid to a hydrocarbon is not a standard single-step transformation, it can be achieved indirectly. The primary alcohol formed from LiAlH₄ reduction can be converted to a tosylate or halide and then reduced to the corresponding alkane, 1,1,2-trimethylpentane.

| Transformation | Starting Material | Reagent(s) | Product |

| Reduction to Alcohol | This compound | 1. LiAlH₄, ether 2. H₃O⁺ | 3,4,4-Trimethylpentan-1-ol |

| Reduction to Hydrocarbon (multi-step) | This compound | via the alcohol | 1,1,2-Trimethylpentane |

Oxidative Transformations and Pathways

The oxidation of carboxylic acids typically involves decarboxylation, where the carboxyl group is lost as carbon dioxide. libretexts.orgalmerja.com The oxidation of the branched alkyl chain can also occur, potentially leading to ketones and aldehydes.

Formation of Ketones and Aldehydes through Further Oxidation

The oxidation of branched-chain alkanes can proceed sequentially, with alcohols being oxidized to aldehydes or ketones, and aldehydes further oxidized to carboxylic acids. masterorganicchemistry.com While the carboxylic acid itself is at a high oxidation state, the hydrocarbon portion of this compound can be susceptible to oxidation under certain conditions. For instance, oxidation at the tertiary C-3 position could, in principle, lead to a hydroxy acid, which might be further oxidized to a ketone. The oxidation of branched-chain fatty acids in biological systems often involves initial hydroxylation followed by further degradation. nih.gov In chemical systems, oxidizing agents can attack tertiary C-H bonds, which could potentially lead to the formation of hydroxy-acids and subsequently ketones upon further oxidation. researchgate.net

Mechanistic Studies of Oxidation Processes, Including Radical Intermediates

Oxidative transformations of carboxylic acids can proceed through radical intermediates. libretexts.org A well-known example is the Hunsdiecker reaction, where a heavy metal salt of a carboxylic acid reacts with a halogen. msu.edualmerja.com This process involves the formation of an acyl hypohalite intermediate, which undergoes homolytic cleavage to form a carboxy radical. This radical then readily loses carbon dioxide to generate an alkyl radical, which propagates a chain reaction. msu.edulibretexts.org

Electrochemical oxidation (Kolbe electrolysis) of carboxylate anions also generates carboxyl radicals, which decarboxylate to form alkyl radicals. nih.gov While often used for dimerization, these radical intermediates can be trapped or undergo other reactions. The study of branched-chain carboxylic acid oxidation has shown that radical intermediates can be trapped by molecular oxygen, competing with other reaction pathways. researchgate.net

Unique Reactivity Due to Branched Alkyl Chains

The presence of a quaternary carbon at the 4-position and a tertiary carbon at the 3-position in this compound creates significant steric bulk in close proximity to the carboxylic acid functional group. This steric hindrance is a dominant factor governing the molecule's reactivity, often leading to slower reaction rates and influencing the feasibility of certain transformations.

The bulky 3,4,4-trimethylpentyl group significantly hinders the approach of nucleophiles and reagents to the carbonyl carbon of the carboxylic acid. This steric shielding can impede or even prevent reactions that proceed readily with less hindered carboxylic acids. For instance, standard esterification conditions might require more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable yields to those of linear carboxylic acids.

The tert-butyl group, which is structurally analogous to the dimethylpropyl moiety at the 4-position of the acid, is well-documented to exert considerable steric hindrance that can slow down or inhibit reactions at adjacent sites researchgate.net. This effect is expected to be pronounced in this compound, influencing its participation in nucleophilic acyl substitution reactions. The spatial arrangement of the atoms can lead to a rise in the energy of the molecule as reactants approach, effectively increasing the activation energy of the reaction researchgate.net.

Research on other sterically hindered acids, such as pivalic acid (2,2-dimethylpropanoic acid), has shown that their esters are unusually resistant to hydrolysis due to this steric bulk wikipedia.org. It is reasonable to infer that derivatives of this compound would exhibit similar stability.

Table 1: Comparison of Steric Hindrance in Selected Carboxylic Acids

| Compound Name | Structure | Key Steric Feature | Expected Impact on Reactivity |

| Acetic Acid | CH₃COOH | Minimal | High reactivity in typical carboxylic acid reactions. |

| Pivalic Acid | (CH₃)₃CCOOH | t-butyl group adjacent to carbonyl | Reduced reactivity due to steric hindrance. |

| This compound | (CH₃)₃CCH(CH₃)CH₂COOH | t-butyl group at γ-position | Significant steric hindrance influencing reactions at the α, β, and γ positions. |

Regioselectivity, the preference for reaction at one position over another, is a key consideration in the derivatization of this compound. For reactions occurring on the alkyl chain, the steric bulk of the trimethylpentyl group can direct incoming reagents to less hindered positions. For example, in free-radical halogenation, substitution at the less sterically encumbered carbon atoms would be favored.

Stereoselectivity, the preferential formation of one stereoisomer over another, becomes relevant when a chiral center is introduced or modified during a reaction. The existing stereocenter at the 3-position of this compound can influence the stereochemical outcome of reactions at adjacent positions. This is due to the differential steric hindrance presented by the various substituents around the chiral center, which can favor the approach of a reagent from one face of the molecule over the other. This principle is fundamental in asymmetric synthesis, where a pre-existing chiral center directs the formation of a new stereocenter wikipedia.org.

While specific studies on the regioselectivity and stereoselectivity of this compound derivatization are not widely available in the reviewed literature, general principles of steric control in reactions of chiral molecules would apply. The bulky tert-butyl group at the 4-position would be expected to play a significant role in directing the stereochemical outcome of such reactions.

Cyclization Reactions and Lactone Formation from Hydroxylated Analogs

The intramolecular cyclization of hydroxylated analogs of this compound to form lactones is a reaction of significant interest. Lactones are cyclic esters formed from the corresponding hydroxycarboxylic acids. wikipedia.org The stability and ease of formation of the resulting lactone ring are dependent on its size, with five- and six-membered rings (γ- and δ-lactones, respectively) being the most common and stable.

A key precursor for lactone formation in this context is 3-hydroxy-3,4,4-trimethylpentanoic acid. The intramolecular esterification of this γ-hydroxy acid would lead to the formation of a γ-lactone. A study on the lactonization of 3-hydroxy-3,4,4-trimethylpentanoic acid has been reported, indicating that this transformation is a subject of scientific investigation acs.org. While the specifics of this study are not detailed here, the general mechanism for such a reaction involves the protonation of the carboxylic acid group, followed by a nucleophilic attack from the hydroxyl group.

The general process of forming a lactone from a hydroxycarboxylic acid can be influenced by steric factors. The bulky substituents on the carbon backbone can affect the rate of cyclization and the stability of the resulting lactone. Studies on the cyclization of other γ-hydroxy acids, such as γ-hydroxybutyric acid (GHBA), have shown that this process can be an effective way to derivatize the molecule nih.govresearchgate.net.

Table 2: Potential Lactone Formation from Hydroxylated Analogs of this compound

| Hydroxylated Analog | Position of Hydroxyl Group | Expected Lactone Product | Ring Size |

| 3-Hydroxy-3,4,4-trimethylpentanoic acid | γ (gamma) | γ-lactone | 5-membered |

| 4-Hydroxy-3,4,4-trimethylpentanoic acid | δ (delta) | δ-lactone | 6-membered |

| 5-Hydroxy-3,4,4-trimethylpentanoic acid | ε (epsilon) | ε-lactone | 7-membered |

Computational and Theoretical Investigations of 3,4,4 Trimethylpentanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are crucial for understanding electronic structure and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For 3,4,4-trimethylpentanoic acid, DFT calculations can determine a variety of electronic properties that are key to understanding its reactivity.

Key electronic properties and reactivity descriptors that can be calculated using DFT include:

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule. In this compound, the highest electron density is expected around the oxygen atoms of the carboxylic acid group due to their high electronegativity.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: This map visualizes the electrostatic potential on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. For this compound, a negative potential (red) would be concentrated near the carbonyl and hydroxyl oxygens, indicating susceptibility to electrophilic attack, while positive potential (blue) would be found around the acidic proton.

Reactivity Descriptors: DFT allows for the calculation of descriptors such as chemical potential, hardness, softness, and the Fukui function, which quantify and predict the most reactive sites within the molecule mdpi.com.

| Descriptor | Definition | Predicted Characteristic for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Localized primarily on the oxygen atoms of the carboxyl group, indicating these are the primary sites for electron donation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Localized around the antibonding π* orbital of the carbonyl group, indicating the site for electron acceptance. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A relatively large gap would suggest high kinetic stability. |

| Electrostatic Potential | The potential created by the molecule's charge distribution | Negative potential on the carboxyl oxygens; positive potential on the acidic hydrogen. |

A significant application of quantum chemistry, particularly DFT, is the modeling of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify the minimum energy pathways, locate transition state structures, and determine the activation energy (reaction barrier).

For this compound, this approach can be used to model various reactions, such as:

Deprotonation: Modeling the removal of the acidic proton by a base to form the carboxylate anion. The calculations would determine the energy barrier for this fundamental acid-base reaction.

Esterification: Simulating the reaction with an alcohol to form an ester. This involves identifying the tetrahedral intermediate and the corresponding transition states, providing insight into the reaction mechanism and kinetics.

Oxidation/Reduction: Investigating the molecule's stability towards oxidizing or reducing agents by calculating the energies of potential reaction pathways.

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. DFT calculations can precisely determine the geometry and energy of this transient species, which is often impossible to observe experimentally.

| Reaction Species | Relative Energy (kcal/mol) | Key Geometric Features |

|---|---|---|

| Reactants (Acid + Alcohol) | 0.0 | Initial state |

| Transition State 1 (Nucleophilic attack) | +15.2 | Formation of C-O bond, lengthening of C=O bond |

| Tetrahedral Intermediate | -5.8 | sp³ hybridized carbonyl carbon |

| Transition State 2 (Water elimination) | +12.5 | Proton transfer and C-OH₂ bond breaking |

| Products (Ester + Water) | -2.1 | Final state |

Molecular Modeling and Conformational Analysis

While quantum mechanics provides electronic details, molecular modeling and conformational analysis focus on the three-dimensional structure and dynamics of molecules, which are crucial for their function and interactions.

Due to the presence of multiple single bonds, this compound can adopt numerous conformations. The bulky tert-butyl group at the C4 position and the methyl group at the C3 position create significant steric hindrance, restricting the molecule's flexibility.

Conformational analysis aims to identify the most stable, low-energy conformations (conformers) and the energy barriers between them. This is typically done using molecular mechanics (MM) force fields or semi-empirical methods, followed by higher-level DFT calculations for refinement. For a branched aliphatic acid like this, key rotational bonds to investigate would be:

The C2-C3 bond, which influences the relative positions of the carboxyl group and the chiral center.

The C3-C4 bond, which orients the bulky tert-butyl group.

The C-O bond of the hydroxyl group.

Understanding the preferred conformations is essential, as the molecule's shape dictates how it can interact with other molecules, such as solvent molecules or biological receptors.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery and molecular biology. Although specific protein targets for this compound are not defined, general interaction modeling can reveal its potential to bind to active sites.

A docking simulation for this compound would involve:

Defining a Binding Site: A hypothetical or known protein pocket is used as the target.

Sampling Conformations: The algorithm explores different positions, orientations, and conformations of the acid within the binding site.

Scoring: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The score is based on intermolecular interactions.

The chemical features of this compound suggest it can participate in several key interactions:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the -OH proton) and acceptor (both oxygen atoms).

Ionic Interactions (Salt Bridges): If deprotonated to its carboxylate form, it can form strong ionic bonds with positively charged amino acid residues like lysine (B10760008) or arginine.

Hydrophobic Interactions: The bulky, nonpolar trimethylpentyl chain can engage in favorable hydrophobic interactions with nonpolar residues such as leucine (B10760876), valine, and isoleucine.

Studies on similar short-chain fatty acids have shown that they can occupy binding pockets in proteins like histone deacetylases, where the carboxylate group coordinates with a metal ion and the aliphatic tail fits into a hydrophobic tunnel nih.gov.

Structure-Reactivity Relationship (SAR) Studies at the Molecular Level

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's chemical structure with a specific activity, such as biological potency or toxicity nih.govresearchgate.netresearchgate.net. These models use calculated molecular descriptors to predict the activity of new or untested compounds.

For branched carboxylic acids, SAR studies can help understand how changes in the carbon chain affect their properties. Key molecular descriptors relevant to this compound in a QSAR model would include:

Topological Descriptors: These describe the molecule's size, shape, and degree of branching (e.g., molecular weight, connectivity indices).

Electronic Descriptors: Quantum chemically derived properties like dipole moment, orbital energies (HOMO/LUMO), and atomic charges researchgate.net.

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor that influences how a molecule distributes between aqueous and lipid environments. The branched structure of this compound affects its logP value compared to a straight-chain isomer.

A hypothetical QSAR model for a series of branched acids might reveal that increased branching and steric bulk around the carboxylic acid group (as seen in this compound) could influence receptor binding or metabolic stability nih.gov. For instance, transcriptional profiling of various branched carboxylic acids has shown that the size and position of alkyl substituents significantly alter their biological activity profiles nih.gov.

| Descriptor Class | Specific Descriptor | Relevance to Activity |

|---|---|---|

| Physicochemical | logP (Hydrophobicity) | Governs membrane permeability and interaction with hydrophobic protein pockets. |

| Topological | Molecular Weight | Relates to the overall size of the molecule. |

| Topological | Branching Index | Quantifies the degree of branching, which impacts steric hindrance and solubility. |

| Electronic | Dipole Moment | Influences solubility in polar solvents and long-range electrostatic interactions. |

| Electronic | pKa | Determines the ionization state at physiological pH, crucial for forming ionic bonds. |

Investigating the Impact of Methyl Group Positions on Chemical Behavior

The specific arrangement of the three methyl groups in this compound significantly influences its physicochemical properties. By comparing its computed properties with those of its isomers, we can gain a deeper understanding of these structure-property relationships. The isomers considered for this comparative analysis are 2,2-dimethylhexanoic acid, 3,3-dimethylhexanoic acid, 4,4-dimethylhexanoic acid, 2-ethyl-2-methylpentanoic acid, and 3-ethyl-3-methylpentanoic acid.

A key descriptor in this analysis is the XLogP3-AA value, which is a computed measure of a compound's lipophilicity or hydrophobicity. A higher XLogP3-AA value indicates greater lipophilicity. The topological polar surface area (TPSA) is another critical parameter, representing the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). TPSA is a good predictor of a molecule's ability to form hydrogen bonds and its potential for membrane permeability. The complexity of a molecule, a measure of its structural intricacy, is also considered.

Below is a data table comparing the computed properties of this compound and its selected isomers.

| Compound Name | IUPAC Name | Molecular Formula | XLogP3-AA | Topological Polar Surface Area (Ų) | Complexity |

| This compound | This compound | C8H16O2 | 2.2 | 37.3 | 122 |

| 2,2-Dimethylhexanoic acid | 2,2-dimethylhexanoic acid | C8H16O2 | 2.6 | 37.3 | 116 |

| 3,3-Dimethylhexanoic acid | 3,3-dimethylhexanoic acid | C8H16O2 | 2.5 | 37.3 | 116 |

| 4,4-Dimethylhexanoic acid | 4,4-dimethylhexanoic acid | C8H16O2 | Not available | 37.3 | Not available |

| 2-Ethyl-2-methylpentanoic acid | 2-ethyl-2-methylpentanoic acid | C8H16O2 | 2.4 | 37.3 | 120 |

| 3-Ethyl-3-methylpentanoic acid | 3-ethyl-3-methylpentanoic acid | C8H16O2 | 2.5 | 37.3 | 114 |

Data sourced from PubChem. nih.govnih.govnih.govnih.govnih.govnih.gov

From the data, it is evident that while all the isomers share the same molecular formula and, consequently, the same molecular weight (144.21 g/mol ) and topological polar surface area (37.3 Ų), their lipophilicity (XLogP3-AA) and structural complexity vary. This compound exhibits a lower XLogP3-AA value (2.2) compared to its isomers with methyl groups closer to the carboxylic acid functional group, such as 2,2-dimethylhexanoic acid (2.6) and 3,3-dimethylhexanoic acid (2.5). This suggests that the positioning of the methyl groups further down the carbon chain in this compound results in a slightly less lipophilic character. The complexity value of 122 for this compound is the highest among the listed isomers, indicating a more intricate three-dimensional structure due to the specific branching pattern. This increased complexity can lead to greater steric hindrance around the carboxylic acid group, potentially influencing its reactivity.

Theoretical Prediction of Chemical Reaction Outcomes

Predicting the outcomes of chemical reactions involving sterically hindered molecules like this compound is a significant challenge in synthetic chemistry. Theoretical and computational methods are increasingly being employed to address this challenge, offering insights into reaction mechanisms and predicting product formation.

One of the most common reactions of carboxylic acids is Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. The mechanism of this reaction involves a series of equilibrium steps, including the protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water. For a sterically hindered carboxylic acid like this compound, the bulky trimethylpentyl group can significantly impede the approach of the alcohol nucleophile to the carbonyl carbon.

Computational modeling can be used to investigate the energy profile of the Fischer esterification of this compound. By calculating the energies of the reactants, transition states, and products, it is possible to determine the activation energy of the reaction. A higher activation energy would indicate a slower reaction rate, which is expected for a sterically hindered substrate. These calculations can help in selecting appropriate reaction conditions, such as higher temperatures or more effective catalysts, to overcome the steric barrier.

Furthermore, machine learning (ML) models are emerging as powerful tools for predicting the outcomes of organic reactions. These models are trained on large datasets of known reactions and can learn complex relationships between the structures of reactants and the resulting products. For a molecule like this compound, an ML model could be used to predict the yield of an esterification reaction with a given alcohol under specific conditions. The model would take into account the steric and electronic properties of both the carboxylic acid and the alcohol to make its prediction. While the development of highly accurate and generalizable ML models for reaction prediction is an ongoing area of research, they hold great promise for accelerating the discovery and optimization of chemical reactions.

Theoretical studies can also explore alternative reaction pathways. For instance, if the direct esterification of this compound is predicted to be inefficient due to steric hindrance, computational methods can be used to investigate alternative synthetic routes. This could involve converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an anhydride, which would then be more susceptible to nucleophilic attack by an alcohol.

Spectroscopic Characterization and Advanced Analytical Techniques for 3,4,4 Trimethylpentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,4,4-trimethylpentanoic acid, both ¹H and ¹³C NMR, along with two-dimensional methods, provide a complete picture of its atomic connectivity.

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to each chemically unique carbon atom in the structure. The chemical shift of each carbon provides insight into its electronic environment. The carboxylic acid carbon (C1) is the most deshielded, appearing far downfield. The quaternary carbon (C4) and the methine carbon (C3) can be distinguished from the methylene (B1212753) carbon (C2). The four methyl groups are also chemically distinct due to their positions relative to the chiral center at C3 and the bulky t-butyl group.

Partial spectral data for the related (S)-enantiomer shows signals at δ 66.0, 53.2, and 30.3 ppm. rsc.org A full assignment requires correlation with proton data and 2D NMR techniques.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on general chemical shift principles and available partial data.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Notes |

|---|---|---|

| C1 (-COOH) | ~179-182 | Carboxylic acid carbon, typically very deshielded. |

| C2 (-CH₂-) | ~45-50 | Methylene group alpha to the carbonyl. |

| C3 (-CH-) | ~30-35 | Methine carbon, attached to a methyl group. |

| C4 (-C(CH₃)₃) | ~30-35 | Quaternary carbon of the t-butyl group. |

| C3-CH₃ | ~15-20 | Methyl group attached to the chiral center C3. |

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. For this compound, the spectrum would show distinct signals for the protons on the carbon backbone and the methyl groups. The integration of each signal corresponds to the number of protons it represents. Splitting patterns (singlets, doublets, etc.) arise from spin-spin coupling between adjacent, non-equivalent protons and are predicted by the n+1 rule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton(s) | Integration | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Coupling to |

|---|---|---|---|---|

| -COOH | 1H | 10-12 | Singlet (broad) | - |

| C2-H₂ | 2H | ~2.2-2.4 | Doublet of Doublets (dd) | C3-H |

| C3-H | 1H | ~1.9-2.1 | Multiplet | C2-H₂, C3-CH₃ |

| C3-CH₃ | 3H | ~0.9-1.1 | Doublet | C3-H |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's bonding framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key COSY correlation would be observed between the C2 methylene protons and the C3 methine proton, establishing that these groups are adjacent. Another cross-peak would connect the C3 methine proton to the protons of the C3-methyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. sdsu.edu It would be used to definitively link the proton signals in Table 2 to their corresponding carbon signals in Table 1 (e.g., the doublet at ~1.0 ppm to the C3-methyl carbon, the singlet at ~0.9 ppm to the C4-methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is vital for mapping out the complete carbon skeleton. sdsu.edu Key HMBC correlations would include:

The 9 protons of the C4-methyl groups showing a correlation to the quaternary C4 and the methine C3.

The protons of the C3-methyl group showing correlations to C3, C2, and C4.

The C2 methylene protons showing correlations to the carbonyl carbon (C1), C3, and C4.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In this technique, the sample is vaporized and passed through a GC column, which separates this compound from any volatile impurities. The time it takes for the compound to pass through the column (retention time) is a characteristic identifier.

Upon exiting the GC, the molecule enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. For branched carboxylic acids, the molecular ion peak may be weak or absent. libretexts.orgjeol.com The fragmentation pattern is like a fingerprint, allowing for identification. A key fragmentation for this compound would be cleavage at the C3-C4 bond, resulting in the loss of a highly stable tert-butyl cation.

Table 3: Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Notes |

|---|---|---|

| 144 | [M]⁺ | Molecular Ion (C₈H₁₆O₂) |

| 129 | [M-CH₃]⁺ | Loss of a methyl group. |

| 87 | [M-C₄H₉]⁺ | Loss of a tert-butyl radical via alpha-cleavage. |

| 57 | [C₄H₉]⁺ | tert-butyl cation, likely the base peak due to its high stability. |

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy, typically to four or five decimal places. youtube.com This precision allows for the determination of a compound's exact elemental formula. The calculated exact mass for the molecular formula C₈H₁₆O₂ is 144.11503 Da. nih.govnih.govchemspider.com

By measuring the mass to within a very small tolerance (e.g., ± 5 ppm), HRMS can confirm that the elemental composition is indeed C₈H₁₆O₂, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This technique is definitive for confirming the molecular formula of a purified sample. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands that confirm the presence of the carboxylic acid group (-COOH) and the alkyl framework.

The most prominent and diagnostic feature in the IR spectrum of a carboxylic acid is the O–H stretching vibration. orgchemboulder.comechemi.comlibretexts.orgopenstax.org This appears as a very broad and intense absorption band in the region of 3300-2500 cm⁻¹. orgchemboulder.comlibretexts.orgopenstax.org The significant broadening of this peak is a direct result of intermolecular hydrogen bonding between two carboxylic acid molecules, which form a stable dimer. This broad O-H band is often superimposed on the sharper C-H stretching absorptions from the methyl and methylene groups of the alkyl chain, which typically appear between 3000 and 2850 cm⁻¹. orgchemboulder.com

Another key absorption is the carbonyl (C=O) stretch, which presents as a strong, sharp peak. echemi.com For a saturated, dimeric carboxylic acid like this compound, this band is typically observed in the range of 1725-1700 cm⁻¹. echemi.comlibretexts.orgopenstax.org The exact position can be influenced by the physical state of the sample.

Additionally, the spectrum will show a C–O stretching vibration between 1320-1210 cm⁻¹ and characteristic O–H bending (in-plane) vibrations, although the latter may be difficult to distinguish from C-H bending bands in the same region. orgchemboulder.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity/Appearance |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Very Broad |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium to Strong, Sharp |

| Carbonyl C=O | Stretch | 1725 - 1700 | Strong, Sharp |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Medium |

Advanced Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound and for separating it from reaction byproducts or impurities. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this compound.

In a common RP-HPLC setup, a nonpolar stationary phase, such as a silica-based C18 column, would be employed. The mobile phase would consist of a mixture of a polar organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic modifier such as formic acid or phosphoric acid. The acid in the mobile phase serves to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and improved peak shape. Detection can be accomplished using a UV detector at a low wavelength (around 210 nm) or, for greater sensitivity and specificity, a mass spectrometry (MS) detector. The retention time of the compound under specific conditions serves as a qualitative identifier, while the peak area provides quantitative information about its concentration and purity.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

The carbon atom at position 3 of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers: (S)-3,4,4-trimethylpentanoic acid and (R)-3,4,4-trimethylpentanoic acid. nih.gov These enantiomers are non-superimposable mirror images with identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. gcms.czsigmaaldrich.com

Standard chromatographic techniques like HPLC or GC cannot separate enantiomers. Therefore, chiral chromatography is required for their resolution and to determine the enantiomeric purity (or enantiomeric excess) of a sample. This can be achieved using either chiral HPLC or chiral gas chromatography (GC). The separation relies on the use of a chiral stationary phase (CSP). gcms.cz CSPs are often based on derivatized cyclodextrins, polysaccharides, or proteins that create a chiral environment within the column. gcms.czsigmaaldrich.commdpi.com The enantiomers of this compound will have different interactions with the CSP, leading to different retention times and allowing for their separation and quantification.

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. While obtaining suitable single crystals of this compound itself may be challenging due to its alkyl nature and rotational freedom, this technique is highly applicable to its crystalline derivatives, such as salts or amides.

Should a suitable crystalline derivative be formed, X-ray crystallography can provide unambiguous proof of the molecular structure. The analysis yields precise bond lengths, bond angles, and conformational details of the molecule in the solid state. Crucially, for a chiral compound, this technique can determine the absolute stereochemistry of the stereocenter (i.e., definitively assigning it as R or S). This provides an absolute reference that can be used to calibrate other stereochemical analysis methods.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-3,4,4-trimethylpentanoic acid |

| (S)-3,4,4-trimethylpentanoic acid |

| Acetonitrile |

| Formic acid |

| Methanol |

Biotechnological Research Applications and Metabolic Fate of 3,4,4 Trimethylpentanoic Acid

Role as a Precursor in Biofuel Production

The development of sustainable and high-performance biofuels is a critical area of modern biotechnology. Branched-chain hydrocarbons are particularly valued for their high octane ratings, making them excellent candidates for gasoline replacements. Research has focused on engineering microbial systems to produce these valuable fuel components from renewable resources.

While direct biosynthesis of iso-octane (2,2,4-trimethylpentane) from 3,4,4-trimethylpentanoic acid is a subject of ongoing research, the broader strategy involves the microbial production of branched-chain fatty acids as key precursors to high-octane biofuels. scitechdaily.comnih.gov Engineered Escherichia coli has been shown to produce various fatty acid precursors for biofuels. scitechdaily.com The general concept involves modifying the fatty acid biosynthesis pathways in microbes to favor the production of branched-chain molecules.

Interestingly, the reverse process, the degradation of isooctane, has been studied in Mycobacterium austroafricanum IFP 2173. This bacterium can break down isooctane, and one of the identified metabolites is 2,4,4-trimethylpentanoic acid, an isomer of the subject compound. nih.gov This suggests that metabolic pathways exist for compounds with this carbon skeleton, which could potentially be engineered in reverse for biosynthesis. The conversion of a fatty acid to an alkane like iso-octane would conceptually involve a decarboxylation step, a reaction that is being explored in biofuel production pathways.

The sustainable production of biofuels from microbial sources is a key goal of metabolic engineering. scitechdaily.com The general approach involves genetically modifying microorganisms, such as E. coli, to channel carbon from renewable feedstocks, like glucose, towards the synthesis of desired fuel molecules. nih.govnih.gov This often involves the overexpression of key enzymes in a biosynthetic pathway and the deletion or downregulation of competing pathways.

For the production of branched-chain fatty acids, a critical step is the introduction of enzymes that can initiate the synthesis with a branched starter unit. nih.govresearchgate.net While specific engineering strategies for producing this compound are not yet widely detailed in published literature, the principles established for other branched-chain fatty acids would apply. This would likely involve the expression of a branched-chain alpha-keto acid dehydrogenase complex and a specific FabH enzyme that prefers branched-chain acyl-CoA primers. researchgate.net

Table 1: Key Considerations in Engineering Microbes for Branched-Chain Fatty Acid Production

| Engineering Strategy | Description | Rationale |

| Pathway Introduction | Introduction of heterologous genes to create a new metabolic pathway. | To enable the synthesis of non-native compounds like branched-chain fatty acids. |

| Precursor Supply | Overexpression of upstream pathway enzymes. | To increase the availability of starter and extender units for fatty acid synthesis. |

| Blocking Competing Pathways | Deletion of genes for pathways that divert precursors. | To maximize the carbon flux towards the desired product. |

| Product Transport | Engineering of transporter proteins. | To facilitate the export of the product from the cell, reducing potential toxicity. |

Applications in Biopolymer Synthesis

Biodegradable polymers derived from renewable resources offer a sustainable alternative to conventional plastics. westminster.ac.uk Aliphatic polyesters are a prominent class of such biopolymers, and research is actively exploring novel monomers to create polymers with a wide range of properties. mdpi.com

The synthesis of polyesters typically involves the polymerization of monomers containing both a carboxylic acid and a hydroxyl group (hydroxycarboxylic acids), or the co-polymerization of diols and dicarboxylic acids. mdpi.com To utilize this compound in polyester synthesis, it would first need to be functionalized to contain a hydroxyl group, thus forming a hydroxycarboxylic acid analog.

Enzymatic hydroxylation is a promising green chemistry approach to achieve this. mdpi.com Cytochrome P450 monooxygenases are known to catalyze the hydroxylation of fatty acids, including branched-chain fatty acids. nih.govnih.govresearchgate.net These enzymes can introduce hydroxyl groups at various positions on the carbon chain, which would yield a suitable monomer for enzymatic polymerization into a polyester. mdpi.com The specific regioselectivity of the hydroxylation would influence the final properties of the resulting polymer.

The incorporation of branched monomers like a hydroxylated derivative of this compound into polyesters could significantly impact the material's properties. The bulky trimethylpentyl side chain would likely disrupt the crystallinity of the polymer backbone, leading to a more amorphous material. This could result in a lower melting point, increased flexibility, and potentially altered degradation rates.

The development of biodegradable polymers with tailored properties is a major focus of materials science. mdpi.com By creating novel monomers through the biotransformation of compounds like this compound, it may be possible to produce a new generation of biodegradable polyesters with unique characteristics suitable for a variety of applications, from packaging to biomedical devices.

Enzymatic Transformations and Metabolic Pathway Elucidation in Vitro

Understanding the enzymatic transformations and metabolic fate of this compound is crucial for its application in biotechnology. In vitro studies using purified enzymes or cell extracts can reveal the specific reactions the molecule can undergo and help to piece together its metabolic pathway.

Research on the metabolism of a related compound, 2,3,4-trimethylpentane, in primary rat hepatocytes has shown that it can be metabolized to 2,3,4-trimethyl-1-pentanoic acid. nih.gov This demonstrates the biological plausibility of the oxidation of a highly branched alkane to its corresponding carboxylic acid.

Cytochrome P450 enzymes are key players in the metabolism of fatty acids and other lipophilic compounds. mdpi.commdpi.com These enzymes are capable of hydroxylating branched-chain fatty acids. nih.govnih.govresearchgate.net An in vitro study using cytochrome P450 enzymes could elucidate the specific hydroxylation products of this compound. This information would be invaluable for designing biosynthetic pathways for producing hydroxycarboxylic acid monomers for biopolymer synthesis.

Further in vitro metabolic studies could involve incubating this compound with microbial cell extracts to identify other potential metabolic products. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for identifying and characterizing the resulting metabolites. nih.gov This would provide a more complete picture of the metabolic fate of this compound and open up new possibilities for its biotechnological application.

Table 2: Investigated Enzymatic Transformations of Related Branched-Chain Compounds

| Compound | Enzyme/System | Transformation | Product |

| Branched-chain fatty acids | Cytochrome P450(BM3) | Hydroxylation | Hydroxylated fatty acids nih.gov |

| Various fatty acids | Cytochrome P450 CYP4 family | Omega-hydroxylation | Omega-hydroxy fatty acids nih.gov |

| 2,3,4-trimethylpentane | Rat hepatocytes | Oxidation | 2,3,4-trimethyl-1-pentanoic acid nih.gov |

| Isooctane | Mycobacterium austroafricanum | Oxidation | 2,4,4-trimethylpentanoic acid nih.gov |

Cytochrome P-450-Mediated Metabolism Studies

The metabolism of xenobiotics, including branched-chain carboxylic acids like this compound, is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-thiolate proteins are crucial for Phase I metabolism, which typically involves the introduction or unmasking of functional groups through oxidative reactions, making compounds more water-soluble and easier to excrete. nih.gov While direct metabolic studies on this compound are not extensively documented, its metabolic fate can be inferred from the known functions of CYP enzymes on structurally similar molecules, such as other fatty acids.

The cytochrome P450 gene 4 family (CYP4) is particularly recognized for its role in the omega-hydroxylation of the terminal carbon of fatty acids. nih.gov This family of enzymes shows preference for fatty acids of varying chain lengths, including saturated, unsaturated, and branched-chain varieties. nih.gov For a compound like this compound, the most probable metabolic pathway mediated by CYP450 enzymes would involve hydroxylation at one of the terminal methyl groups. Specifically, the enzyme would catalyze the insertion of an oxygen atom into a C-H bond on the carbon atom furthest from the carboxylic acid group (the ω-carbon) or near the end of the chain (ω-1, ω-2, etc.). This initial hydroxylation is a key step in preparing the molecule for further oxidation. mdpi.com

The general mechanism of CYP450 involves the activation of molecular oxygen to facilitate the oxidation of a substrate. nih.gov In the case of fatty acids, this results in the formation of a hydroxylated intermediate. mdpi.com Subsequent enzymatic reactions can then further oxidize this alcohol to an aldehyde and then to a carboxylic acid, leading to the formation of dicarboxylic acids which can enter different metabolic pathways like peroxisomal beta-oxidation. nih.gov

Identification of Metabolites and Transformation Products (e.g., 2,4,4-trimethyl-2-pentanol)

Following the initial cytochrome P-450-mediated hydroxylation, this compound is expected to be converted into several transformation products. It is important to note that the example metabolite, 2,4,4-trimethyl-2-pentanol, is associated with a different isomer, 2,2,4-trimethylpentanoic acid, and is not an expected metabolite of this compound.

The primary metabolites of this compound would arise from the hydroxylation at the terminal positions of the branched alkyl chain. This process, known as omega (ω) and omega-1 (ω-1) hydroxylation, is a common metabolic route for fatty acids catalyzed by CYP4A and CYP4F subfamilies. nih.govmdpi.com These initial hydroxylated products can undergo further oxidation. Alcohol and aldehyde dehydrogenases, or potentially CYP enzymes themselves, can catalyze the sequential oxidation of the newly formed hydroxyl group to an aldehyde and then to a carboxylic acid. nih.gov This results in the formation of dicarboxylic acid derivatives, which are more polar and readily excreted.

The table below outlines the potential metabolites and transformation products of this compound based on established metabolic pathways for branched-chain fatty acids.

| Parent Compound | Metabolic Reaction | Potential Metabolite/Transformation Product | Enzyme System |

| This compound | ω-Hydroxylation | 3,4,4-Trimethyl-5-hydroxypentanoic acid | Cytochrome P450 (CYP4 family) |

| 3,4,4-Trimethyl-5-hydroxypentanoic acid | Oxidation | 3,4,4-Trimethyl-5-oxopentanoic acid | Alcohol Dehydrogenase |

| 3,4,4-Trimethyl-5-oxopentanoic acid | Oxidation | 3,4-Dimethyl-4-carboxypentanoic acid | Aldehyde Dehydrogenase |

Investigation of Antioxidant Properties in Chemical Systems

The antioxidant capacity of a chemical compound is its ability to neutralize free radicals and reactive oxygen species, thereby preventing oxidative damage. This property is highly dependent on the molecular structure. Key structural features that confer antioxidant activity include the presence of electron-donating groups, such as hydroxyl (-OH) groups attached to an aromatic ring (phenolic compounds), and conjugated double bond systems, which can stabilize the resulting radical through resonance. mdpi.comnih.gov

A review of the structure-activity relationships of various carboxylic acids reveals that antioxidant potency is strongly correlated with these features. nih.gov For instance, phenolic acids like gallic acid and rosmarinic acid, which contain multiple hydroxyl groups on a benzene ring, exhibit high antioxidant activity. mdpi.comnih.gov In contrast, simple aliphatic or aromatic carboxylic acids lacking these hydrogen-donating groups, such as benzoic acid, show little to no significant antioxidant activity. mdpi.commdpi.com

This compound is a saturated, branched-chain aliphatic carboxylic acid. Its structure consists of a hydrocarbon chain with single bonds and a terminal carboxyl group. It lacks any phenolic hydroxyl groups, aromatic rings, or conjugated systems. Therefore, it does not possess the structural requisites to act as an effective radical scavenger or hydrogen donor in chemical systems. The C-H bonds in its alkyl chain are not readily broken to quench free radicals, and the carboxyl group itself does not contribute significantly to antioxidant activity in this context. nih.gov Consequently, this compound is not expected to exhibit significant antioxidant properties.

Use as a Building Block in Non-Proteinogenic Amino Acid Research

Non-proteinogenic amino acids, which are not found in the genetic code, are valuable tools in peptide chemistry for developing novel therapeutics and probes. wikipedia.orgnih.gov Their unique side chains can introduce specific structural and functional properties into peptides. nih.gov

Note: The outline refers to 2-Amino-3,3,4-trimethylpentanoic Acid. However, the synthesis from this compound would yield 2-amino-3,4,4-trimethylpentanoic acid. This section will describe the synthesis of the latter, which corresponds to the specified starting material.

The synthesis of α-amino acids from carboxylic acids is a well-established process in organic chemistry. A common and effective method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction, followed by amination. libretexts.orgwikipedia.org This two-step process can be applied to convert this compound into its corresponding α-amino acid, 2-amino-3,4,4-trimethylpentanoic acid.

The reaction proceeds via two main steps:

α-Bromination: The first step is the Hell-Volhard-Zelinsky reaction, where the carboxylic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.orgmasterorganicchemistry.com The PBr₃ converts the carboxylic acid into an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine to introduce a bromine atom at the α-carbon (the carbon adjacent to the carbonyl group). masterorganicchemistry.com The reaction is typically quenched with water to hydrolyze the acyl bromide, yielding the α-bromo carboxylic acid. masterorganicchemistry.com The steric hindrance from the adjacent tert-butyl group at the 4-position may necessitate harsh reaction conditions, such as elevated temperatures and longer reaction times, to achieve efficient bromination. alfa-chemistry.combyjus.com

Amination: The resulting α-bromo acid, 2-bromo-3,4,4-trimethylpentanoic acid, is then converted to the desired α-amino acid. This is typically achieved through a nucleophilic substitution reaction where the bromine atom is displaced by an amino group. libretexts.org Treatment of the α-bromo acid with an excess of ammonia (NH₃) results in the formation of a racemic mixture of 2-amino-3,4,4-trimethylpentanoic acid.

This synthetic route provides a direct pathway to a novel non-proteinogenic amino acid characterized by a bulky, sterically demanding tert-butyl group adjacent to the amino acid backbone.

Solid Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides in a laboratory setting. nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov The synthesized non-proteinogenic amino acid, 2-amino-3,4,4-trimethylpentanoic acid, can be incorporated into peptide sequences using SPPS to create novel peptide analogs.

For use in the most common SPPS methodology, the amino acid must be appropriately protected. This involves:

Nα-protection: The α-amino group is protected with a temporary protecting group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group. This prevents unwanted polymerization during the coupling step.

Carboxyl activation: The carboxylic acid group of the incoming Fmoc-protected amino acid is activated using coupling reagents to facilitate the formation of the peptide bond with the free amino group of the resin-bound peptide chain.

The incorporation of sterically hindered amino acids like 2-amino-3,4,4-trimethylpentanoic acid can present challenges in SPPS. The bulky tert-butyl group may slow down the coupling reaction, potentially leading to incomplete reactions. To overcome this, specialized, highly efficient coupling reagents and extended reaction times may be necessary to ensure the complete formation of the peptide bond. Despite these challenges, the successful incorporation of such unique building blocks allows for the creation of peptides with novel properties. acs.org

The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is determined by its amino acid sequence. americanpeptidesociety.orgnih.gov Introducing non-proteinogenic amino acids is a powerful strategy to manipulate a peptide's structure and, consequently, its function. nih.govnih.gov This exploration of how structural changes affect biological function is known as a structure-activity relationship (SAR) study. americanpeptidesociety.org

Incorporating 2-amino-3,4,4-trimethylpentanoic acid into a bioactive peptide sequence can induce significant changes in its physicochemical and biological properties. The unique structural features of this amino acid—a bulky, hydrophobic tert-butyl group—can be leveraged to enhance the therapeutic potential of peptides.

The table below summarizes the potential impacts of incorporating 2-amino-3,4,4-trimethylpentanoic acid on peptide properties.

| Property | Effect of Incorporation | Structural Rationale | Potential Therapeutic Implication |